molecular formula C25H28N2O6 B14097396 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097396
M. Wt: 452.5 g/mol
InChI Key: IYXJDAYXRAJGCC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromeno-pyrrole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the dimethoxyphenyl and dimethylamino propyl groups. Common reagents used in these reactions include methoxybenzene derivatives, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyanilino)-1-propanone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-isopropylanilino)-1-propanone

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core and the presence of multiple methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O6/c1-26(2)11-6-12-27-22(15-7-10-18(31-4)20(13-15)32-5)21-23(28)17-9-8-16(30-3)14-19(17)33-24(21)25(27)29/h7-10,13-14,22H,6,11-12H2,1-5H3

InChI Key

IYXJDAYXRAJGCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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